5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid
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Overview
Description
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-o-phenylenediamine and a sulfinic acid derivative.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or water. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid moiety can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The methoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product is the corresponding sulfonic acid derivative.
Reduction: The major product is the corresponding thiol derivative.
Substitution: The major products are the substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the methoxy group and the sulfinic acid moiety can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-1H-benzo[d]imidazole-2-thiol
- 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid
- 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
- 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid is unique due to the presence of the sulfinic acid moiety, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other similar compounds that may have different functional groups, such as thiol or carboxylic acid, which can influence their chemical behavior and applications.
Biological Activity
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is a compound with significant potential in pharmaceutical applications, particularly due to its structural features that influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2O4S, with a molecular weight of 228.23 g/mol. Its structure includes a benzimidazole core, a methoxy group, and a sulfinic acid functional group, which are critical for its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Benzimidazole Core : This involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones.
- Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
- Sulfonation : The introduction of the sulfinic acid group can be achieved through oxidation reactions using sulfites or other sulfonating agents.
These synthetic routes are essential for obtaining derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In one study, compounds with methoxy substituents demonstrated potent COX-2 inhibitory activities with IC50 values ranging from 0.02 to 0.04 μM .
- Antioxidant Properties : The presence of the sulfinic acid group contributes to antioxidant activity, potentially mitigating oxidative stress in biological systems.
Case Studies
Several studies have highlighted the biological relevance of compounds related to this compound:
- Inhibition of COX Enzymes : A study reported that certain benzimidazole derivatives exhibited significant inhibition against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .
- Antimicrobial Activity : Silver nanoparticles anchored with benzimidazole derivatives have shown enhanced antibacterial properties compared to their non-modified counterparts, suggesting that modifications can improve efficacy against bacterial strains .
- Cell Cycle Arrest and Apoptosis : Related compounds have been observed to induce G2/M cell cycle arrest in non-small cell lung cancer (NSCLC) cells, leading to apoptosis through mitochondrial pathways .
Comparative Analysis
A comparison of this compound with other structurally similar compounds reveals insights into its unique biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Omeprazole | Methoxy group, sulfinyl moiety | Proton pump inhibitor |
Esomeprazole | S-enantiomer of omeprazole | Enhanced bioavailability |
6-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid | Similar structure but different sulfonate | Potential for different biological activities |
4-Desmethoxy-Omeprazole | Lacks one methoxy group | Altered pharmacological profile |
This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of functional groups in determining pharmacological effects.
Properties
Molecular Formula |
C8H8N2O3S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
6-methoxy-1H-benzimidazole-2-sulfinic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-13-5-2-3-6-7(4-5)10-8(9-6)14(11)12/h2-4H,1H3,(H,9,10)(H,11,12) |
InChI Key |
AZUQLFOUEPRHJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)O |
Origin of Product |
United States |
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